molecular formula C11H13F3O2 B8503352 2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol

2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B8503352
M. Wt: 234.21 g/mol
InChI Key: WZVPFVXMXAAVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halomethylation of trifluoromethoxybenzene, followed by subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale halomethylation reactions, followed by purification and further chemical modifications to achieve the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

2-methyl-2-[4-(trifluoromethoxy)phenyl]propan-1-ol

InChI

InChI=1S/C11H13F3O2/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3

InChI Key

WZVPFVXMXAAVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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